molecular formula C9H8N2O5 B13991886 1-(2,4-Dinitrophenyl)propan-2-one CAS No. 2200-86-4

1-(2,4-Dinitrophenyl)propan-2-one

Katalognummer: B13991886
CAS-Nummer: 2200-86-4
Molekulargewicht: 224.17 g/mol
InChI-Schlüssel: PMFSLPQSSSQGLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dinitrophenyl)propan-2-one is an organic compound characterized by the presence of a dinitrophenyl group attached to a propanone backbone. This compound is notable for its applications in various chemical reactions and its role in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2,4-Dinitrophenyl)propan-2-one can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with propanone. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, and is carried out in an ethanol or methanol solvent. The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dinitrophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 1-(2,4-Dinitrophenyl)propan-2-one involves its interaction with molecular targets through its dinitrophenyl group. The nitro groups can participate in electron transfer reactions, while the propanone backbone can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,4-Dinitrophenyl)propan-2-one is unique due to its specific structure, which combines the reactivity of the dinitrophenyl group with the versatility of the propanone backbone. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .

Eigenschaften

CAS-Nummer

2200-86-4

Molekularformel

C9H8N2O5

Molekulargewicht

224.17 g/mol

IUPAC-Name

1-(2,4-dinitrophenyl)propan-2-one

InChI

InChI=1S/C9H8N2O5/c1-6(12)4-7-2-3-8(10(13)14)5-9(7)11(15)16/h2-3,5H,4H2,1H3

InChI-Schlüssel

PMFSLPQSSSQGLA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.